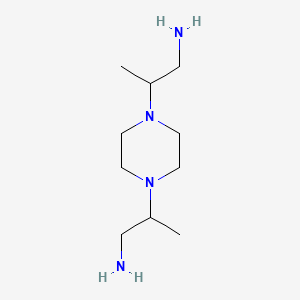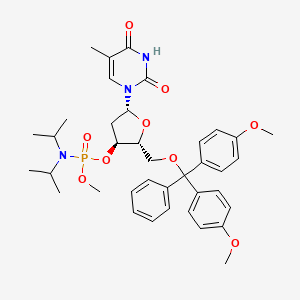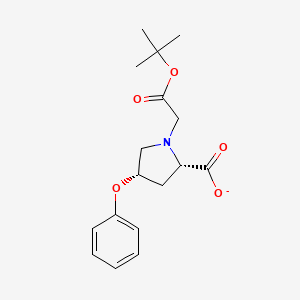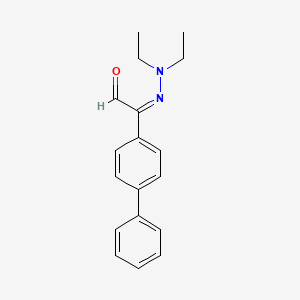
Glyoxal,biphenylyl-,diethyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyoxal, biphenylyl-, diethyl hydrazone is a chemical compound with the molecular formula C18H20N2O. It is also known by its systematic name, α-(Diethylhydrazono)-4’-phenylacetophenone. This compound is a derivative of glyoxal, which is the simplest dialdehyde, and it features a biphenyl group along with a diethyl hydrazone moiety. Glyoxal, biphenylyl-, diethyl hydrazone is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glyoxal, biphenylyl-, diethyl hydrazone typically involves the reaction of glyoxal with biphenyl and diethyl hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Glyoxal reacts with biphenyl to form an intermediate compound.
Step 2: The intermediate compound then reacts with diethyl hydrazine to form glyoxal, biphenylyl-, diethyl hydrazone.
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of glyoxal, biphenylyl-, diethyl hydrazone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. The reaction is typically carried out in large reactors with precise control over reaction parameters to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Glyoxal, biphenylyl-, diethyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The biphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Oxidized products include oxides and carboxylic acids.
Reduction: Reduced products include hydrazine derivatives.
Substitution: Substituted biphenyl derivatives are formed.
Wissenschaftliche Forschungsanwendungen
Glyoxal, biphenylyl-, diethyl hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of glyoxal, biphenylyl-, diethyl hydrazone involves its interaction with molecular targets and pathways. The compound can form hydrazone bonds with aldehydes and ketones, leading to the formation of stable hydrazone derivatives. These interactions can affect various biochemical pathways and enzyme activities, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyoxal bis-hydrazones: These compounds have similar structures but differ in the substituents on the hydrazone moiety.
Biphenyl derivatives: Compounds with biphenyl groups and different functional groups.
Uniqueness
Glyoxal, biphenylyl-, diethyl hydrazone is unique due to its specific combination of glyoxal, biphenyl, and diethyl hydrazone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C18H20N2O |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(2Z)-2-(diethylhydrazinylidene)-2-(4-phenylphenyl)acetaldehyde |
InChI |
InChI=1S/C18H20N2O/c1-3-20(4-2)19-18(14-21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b19-18+ |
InChI-Schlüssel |
DSVLFOBRKYHUCT-VHEBQXMUSA-N |
Isomerische SMILES |
CCN(CC)/N=C(\C=O)/C1=CC=C(C=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)N=C(C=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



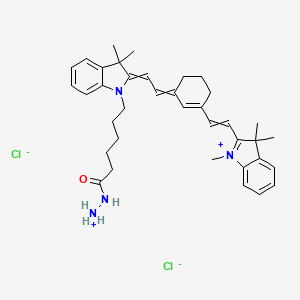
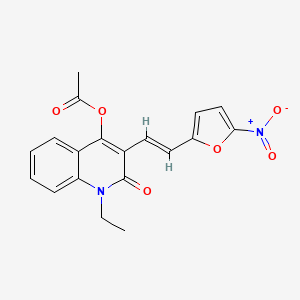
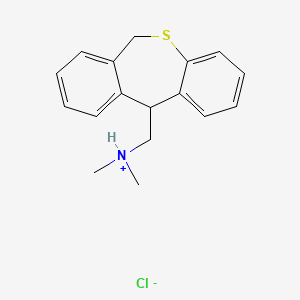
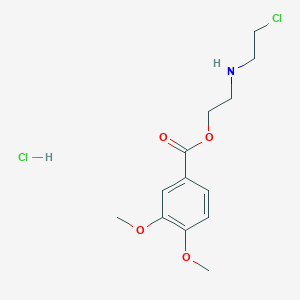
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
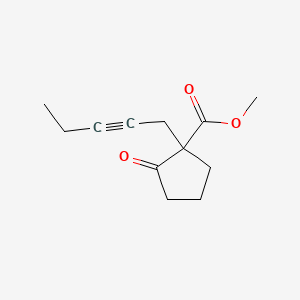


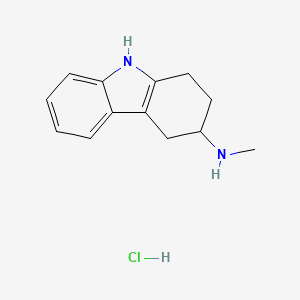
![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
